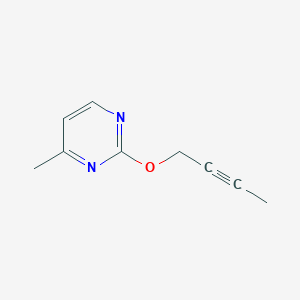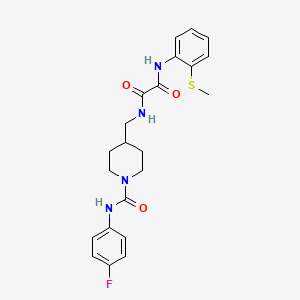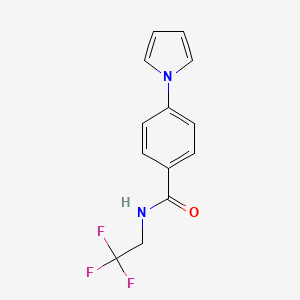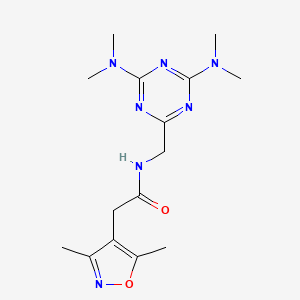
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone is a quinoxalinone derivative. This compound has drawn interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The structural elements, including the chloro, pyridinyl, and trifluoromethyl groups, lend it a unique profile that influences its chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Utilized as a reagent in the synthesis of complex organic molecules.
Acts as a precursor for more functionalized heterocyclic compounds.
Biology
Investigated for its antimicrobial and antiviral properties.
Medicine
Explored as a candidate for developing new pharmaceutical agents, particularly in the field of oncology.
Studied for its inhibitory effects on specific enzymes and receptors involved in disease pathways.
Industry
Employed in the production of specialty chemicals and materials.
Potential use in agrochemical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Formation of Intermediates
Begin with the synthesis of 3-chloro-5-(trifluoromethyl)-2-aminopyridine.
React the intermediate with 2-bromoethylamine in the presence of a base to form 1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2-chloroethane.
Quinoxalinone Core Assembly
Cyclize with o-phenylenediamine under acidic or basic conditions to form the quinoxalinone core.
Introduce the trifluoromethyl groups through electrophilic fluorination or via direct fluorination reactions.
Industrial Production Methods
In industrial settings, these reactions are scaled up with optimized conditions. Continuous flow synthesis may be employed to ensure a steady and controlled reaction environment. Catalysts and specific reaction conditions are tailored to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Reacts under mild oxidative conditions to form higher oxidation state derivatives, which may include the formation of quinoxalin-2,3-dione.
Reduction: : Undergoes reduction with agents like sodium borohydride, leading to the formation of more reduced analogs.
Substitution
Nucleophilic Substitution: : The chloro groups can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: : The trifluoromethyl groups can participate in further electrophilic aromatic substitutions.
Common Reagents and Conditions Used
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products Formed
Oxidized quinoxalinone derivatives.
Reduced aminopyridines and quinoxalinone derivatives.
Substituted quinoxalinones with different nucleophilic or electrophilic groups.
Wirkmechanismus
The compound exhibits its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : Binds to and inhibits key enzymes, altering metabolic and signaling pathways.
Receptor Modulation: : Interacts with cellular receptors, modulating their activity and influencing cellular responses.
The exact pathways and targets can vary depending on the specific application, whether in drug development or as a research tool.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The presence of dual trifluoromethyl groups and chloro substituents imparts unique chemical reactivity.
Enhanced stability and bioavailability compared to other quinoxalinone derivatives.
Similar Compounds
2,3-Dichloro-6-(trifluoromethyl)quinoxaline: : Shares some structural features but lacks the pyridinyl group, affecting its reactivity and biological activity.
3-Chloro-1-(2-((6-chloro-2-pyridinyl)amino)ethyl)-2(1H)-quinoxalinone: : Similar core structure but different substituent patterns, leading to varied applications and properties.
5-(Trifluoromethyl)-2-(quinoxalin-1-yl)pyridine: : Combines quinoxaline and pyridine but in a different framework, influencing its overall chemical behavior.
This compound's distinct structural elements make it a valuable and versatile molecule in various scientific and industrial domains.
Eigenschaften
IUPAC Name |
3-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(trifluoromethyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N4O/c18-10-5-9(17(23,24)25)7-27-14(10)26-3-4-29-12-2-1-8(16(20,21)22)6-11(12)28-13(19)15(29)30/h1-2,5-7H,3-4H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLGNOUDJVRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2569615.png)
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)


![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)

![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
